Atorvastatin magnesium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

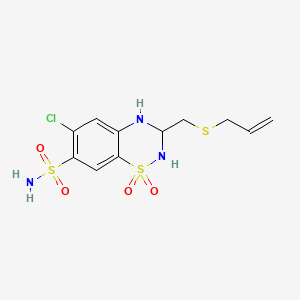

Atorvastatin magnesium is an HMG-CoA inhibitor.

Applications De Recherche Scientifique

1. Cardiovascular Health

Atorvastatin has been a focus of research due to its implications in cardiovascular health. Studies have demonstrated its efficacy in the primary and secondary prevention of cardiovascular events, particularly in patients with coronary heart disease and diabetes. The Treating to New Targets (TNT) study highlighted that intensive lowering of low-density lipoprotein cholesterol with high-dose atorvastatin therapy resulted in cardiovascular benefits for patients with both coronary heart disease and metabolic syndrome (Deedwania et al., 2006). Similarly, another study focused on the effects of atorvastatin on reactive hyperemia and inflammatory processes in patients with congestive heart failure, suggesting atorvastatin's potential in improving vascular response and reducing inflammation (Tousoulis et al., 2005).

2. Neurological Benefits

Research has also explored atorvastatin's neuroprotective properties. Studies indicate its potential in exerting antidepressant-like effects, dependent on the serotonergic system modulation (Ludka et al., 2014). Another study highlighted atorvastatin's antidepressant-like effect in mice, suggesting its involvement in the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway and the increase of hippocampal BDNF levels (Ludka et al., 2013).

3. Asthma and Inflammatory Responses

Atorvastatin's anti-inflammatory effects have been observed in various studies. For example, its role in reducing inflammation in carotid plaque was demonstrated in the ATHEROMA study, which used ultrasmall superparamagnetic iron oxide-enhanced magnetic resonance imaging (Tang et al., 2009). Additionally, a study on lung histopathology in a murine model of chronic asthma indicated atorvastatin's beneficial effects on histological changes, reinforcing its potential anti-inflammatory and immunomodulating properties (Fırıncı et al., 2014).

4. Bone Health and Metabolic Syndrome

Atorvastatin, combined with magnesium ions, has shown potential in alleviating high-fat diet-induced bone loss in mice. This study suggested that the combination of magnesium ions with atorvastatin could be effective in treating obesity-related bone loss (Dai et al., 2021).

5. Effects on Traumatic Brain Injury

Research has demonstrated atorvastatin's therapeutic potential in traumatic brain injury (TBI). A study showed that atorvastatin treatment after brain injury significantly reduced neurological functional deficits and induced neuroregeneration and angiogenesis in rats (Lu et al., 2004).

6. Pain Management

Atorvastatin has been studied for its antinociceptive activity in various animal pain models. The daily administration of atorvastatin induced significant dose-dependent antinociception in several pain tests, demonstrating its potential in pain management (Garcia et al., 2011).

Propriétés

Numéro CAS |

874114-41-7 |

|---|---|

Nom du produit |

Atorvastatin magnesium |

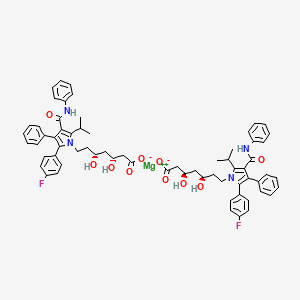

Formule moléculaire |

C66H68F2MgN4O10 |

Poids moléculaire |

1139.6 g/mol |

Nom IUPAC |

magnesium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O5.Mg/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |

Clé InChI |

MZUOYVUQORIPHP-MNSAWQCASA-L |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Mg+2] |

Apparence |

Solid powder |

Autres numéros CAS |

874114-41-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Atorvastatin magnesium anhydrous, Atorvastatin magnesium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.